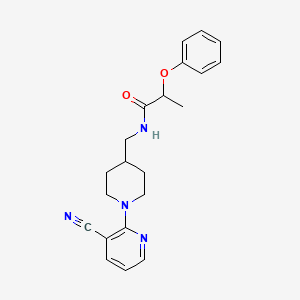

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-16(27-19-7-3-2-4-8-19)21(26)24-15-17-9-12-25(13-10-17)20-18(14-22)6-5-11-23-20/h2-8,11,16-17H,9-10,12-13,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAYYODDWAPAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1CCN(CC1)C2=C(C=CC=N2)C#N)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic: What synthetic routes are recommended for synthesizing N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide, and what key conditions require optimization?

Answer:

The synthesis typically involves multi-step pathways:

Piperidine functionalization : React 3-cyanopyridine with a piperidin-4-ylmethyl intermediate under alkaline conditions to form the 1-(3-cyanopyridin-2-yl)piperidine core .

Amide coupling : Condense the piperidine intermediate with 2-phenoxypropanoyl chloride or activated ester using condensing agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or DCM) .

Key optimizations :

- Catalysts : Palladium or nickel catalysts for cross-coupling steps .

- Temperature : Maintain 0–5°C during sensitive steps (e.g., nitration or reduction) to avoid side reactions .

- Purification : Use column chromatography (silica gel) or recrystallization for intermediates .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions on the piperidine and pyridine rings .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., ESI+ mode) .

- Infrared Spectroscopy (IR) : Validate functional groups (e.g., cyano, amide) via characteristic absorption bands .

Advanced: How can researchers resolve discrepancies in biological activity data across assay formats?

Answer:

Discrepancies may arise from:

- Assay conditions : Variations in pH, ionic strength, or solvent (DMSO concentration) can alter compound solubility/target interactions. Validate using standardized buffers (e.g., PBS at pH 7.4) and control for solvent effects .

- Target specificity : Perform counter-screens against related receptors/enzymes (e.g., kinase panels) to rule off-target effects .

- Data normalization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to ensure reproducibility .

Advanced: What strategies improve yield during the final amide coupling step?

Answer:

- Activation method : Replace traditional carbodiimides (EDC) with uronium-based reagents (HATU) to enhance coupling efficiency .

- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates .

- Stoichiometry : Employ a 1.2–1.5 molar excess of the acyl donor to drive the reaction to completion .

- Temperature : Conduct reactions at room temperature to minimize epimerization or degradation .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Answer:

- Kinases : The 3-cyanopyridine moiety may interact with ATP-binding pockets in kinases (e.g., JAK2 or EGFR) .

- GPCRs : Piperidine derivatives often target neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT1A) .

- Epigenetic regulators : The phenoxy group may intercalate into DNA or inhibit histone deacetylases (HDACs) .

Advanced: How can computational modeling predict binding modes and optimize this compound?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to screen against crystallized targets (e.g., PDB entries for kinases) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify critical residues .

- QSAR : Develop quantitative structure-activity relationship models using substituent electronic parameters (Hammett σ) to guide functional group modifications .

Basic: What safety precautions are essential during synthesis and handling?

Answer:

- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., DCM) or toxic gases (e.g., HCN byproducts) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste disposal : Neutralize acidic/basic waste before disposal and segregate halogenated solvents .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 3-cyanopyridin-2-yl group?

Answer:

- Analog synthesis : Replace the cyano group with nitro, amino, or halogen substituents and compare bioactivity .

- Bioisosteres : Substitute pyridine with pyrazine or pyrimidine rings to assess target selectivity .

- Proteolysis targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade targets selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.